
5-Bromo-1H-indol-3-yl acetate
Overview
Description
“5-Bromo-1H-indol-3-yl acetate”, also known as “5-Bromoindoxyl acetate”, is a chemical compound with the molecular formula C10H8BrNO2 . It is also referred to by other names such as “o-Acetyl-5-bromoindoxyl”, “1H-Indol-3-ol, 5-bromo-, acetate”, and "5-Bromoindoxyl-3-acetate" .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-indol-3-yl acetate” can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 254.080 Da .
Physical And Chemical Properties Analysis
“5-Bromo-1H-indol-3-yl acetate” has a density of 1.6±0.1 g/cm3, a boiling point of 393.3±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 191.6±22.3 °C .
Scientific Research Applications
Esterase Substrate
3-Acetoxy-5-bromoindole is widely used as an esterase substrate . Esterases are enzymes that split esters into an acid and an alcohol in a chemical reaction with water. By using this compound as a substrate, researchers can investigate the activity of non-specific esterase in various biological matrices .
Histochemical Studies
This compound has been used in histochemical studies of the nonspecific esterase of mouse epididymis . Histochemistry is the study of the chemical composition of the cells and tissues of plants and animals. It’s used to visualize or identify a variety of biological structures.
Enzyme Activity Investigation
3-Acetoxy-5-bromoindole has been used as a substrate to investigate the esterase activity in guinea-pig thyroid and mouse epididymis epithelial cells . This helps in understanding the role of these enzymes in different biological processes.
Staining Procedure
This compound has been used in staining procedures for the frozen sections of muscle fixed in buffered formaldehyde . Staining is an auxiliary technique used in microscopy to enhance contrast in the microscopic image.
Halogenated Heterocyclic Compound
3-Acetoxy-5-bromoindole is a halogenated heterocyclic compound . These types of compounds are often used in drug discovery and development.
Biotechnological Applications
Indoles, including 3-Acetoxy-5-bromoindole, have been studied for their biotechnological applications . For example, they can be used in enzyme-catalysed reactions for the synthesis of various bioactive compounds .
Safety And Hazards
The safety data sheet for a similar compound, “(5-Bromo-1H-indol-3-yl)acetic acid”, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult .
Future Directions
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTGECHXNQBTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066192 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indol-3-yl acetate | |
CAS RN |
17357-14-1 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindoxyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOINDOXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Bromoindoxyl acetate interact with esterases?
A: 5-Bromoindoxyl acetate acts as a substrate for esterases. Upon enzymatic hydrolysis, it releases 5-bromoindoxyl, which undergoes rapid oxidation to form the insoluble blue dye, 5,5'-dibromoindigo. This reaction allows for the visualization of esterase activity in tissues and cells. [, ]
Q2: What are the advantages of using 5-Bromoindoxyl acetate over other esterase substrates?
A2: 5-Bromoindoxyl acetate offers several advantages:
- Fine and Uniform Granularity: It produces finely granular, well-localized precipitates of 5,5'-dibromoindigo, enabling precise enzyme localization. []
- Reduced Hydrolytic Artifacts: Unlike substrates like α-naphthyl acetate and naphthol AS acetate, 5-bromoindoxyl acetate exhibits minimal non-enzymatic hydrolysis, leading to more accurate results. []
- Enhanced Sensitivity: 5-Bromoindoxyl acetate demonstrates improved sensitivity compared to unsubstituted indoxyl acetate, which can suffer from diffusion artifacts. []
Q3: What is the molecular formula and weight of 5-Bromoindoxyl acetate?
A3: The molecular formula of 5-Bromoindoxyl acetate is C10H8BrNO2, and its molecular weight is 254.09 g/mol.
Q4: Is there any spectroscopic data available for 5-Bromoindoxyl acetate?
A4: While the provided research papers do not include specific spectroscopic data, researchers can access this information through chemical databases like PubChem and ChemSpider.
Q5: How stable is 5-Bromoindoxyl acetate in solution?
A5: The stability of 5-Bromoindoxyl acetate in solution can be affected by factors like pH, temperature, and exposure to light. It is generally recommended to prepare fresh solutions before use.
Q6: What types of esterases can be detected using 5-Bromoindoxyl acetate?
A: 5-Bromoindoxyl acetate is considered a substrate for non-specific esterases, meaning it can be hydrolyzed by a broad range of esterase enzymes. [, , ] Research has shown its use in detecting acetylcholinesterase, aliesterase, and other non-specific esterases in various tissues and organisms. [, , , , ]
Q7: Can 5-Bromoindoxyl acetate differentiate between different esterase isozymes?
A: While 5-Bromoindoxyl acetate can detect a wide range of esterases, studies indicate that combining it with other substrates, like α-naphthyl acetate, and specific inhibitors can help distinguish between different esterase isozymes. This approach allows for a more detailed analysis of esterase activity in specific cell types and tissues. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



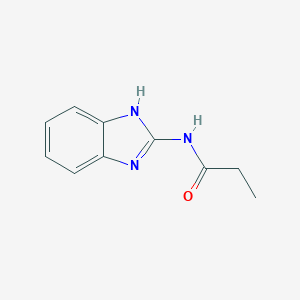

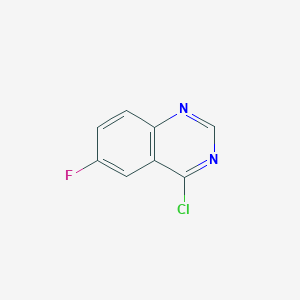
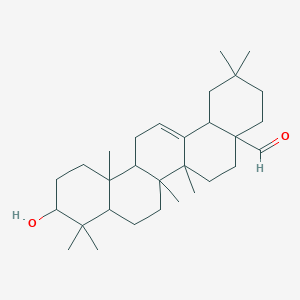
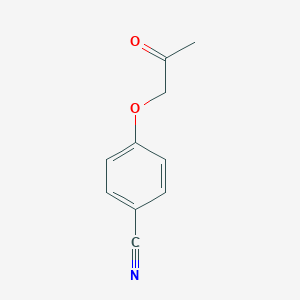
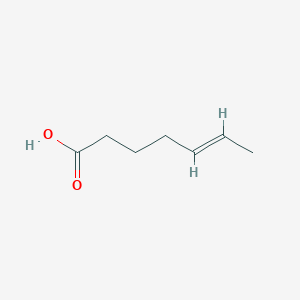
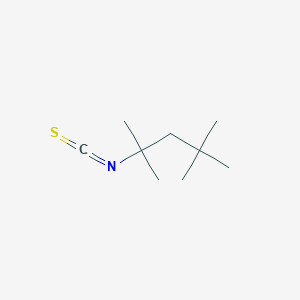
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

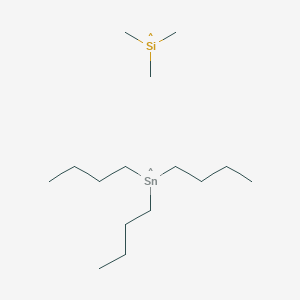
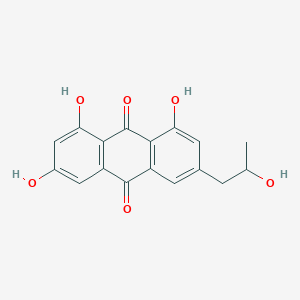
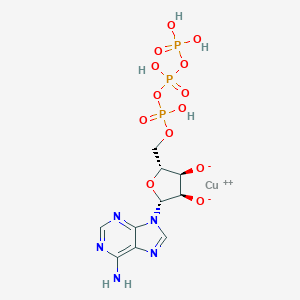
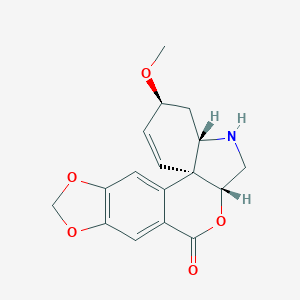
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)